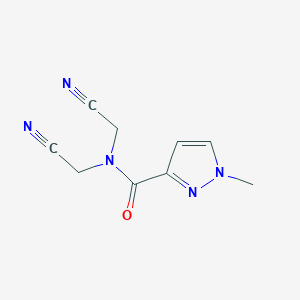![molecular formula C20H24N2O2 B5888143 4-isopropoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5888143.png)
4-isopropoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-isopropoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide, commonly known as IPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
Wirkmechanismus
The mechanism of action of IPPB is not fully understood. However, studies have shown that IPPB binds to specific receptors in the brain, such as the dopamine D2 receptor, and modulates their activity. This results in changes in the levels of neurotransmitters, such as dopamine, which play a crucial role in various physiological processes.
Biochemical and Physiological Effects:
IPPB has been shown to have various biochemical and physiological effects. In the brain, IPPB has been found to increase the release of dopamine, which is involved in the regulation of mood, motivation, and reward. In cancer cells, IPPB has been shown to inhibit the activity of specific signaling pathways, resulting in the inhibition of cell growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
IPPB has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It also has a high affinity for specific receptors, making it an ideal tool for studying their function. However, IPPB also has limitations, such as its potential toxicity and limited solubility in aqueous solutions, which may affect its efficacy in certain experiments.
Zukünftige Richtungen
IPPB has significant potential for future research in various fields. Some possible future directions include further studies on its mechanism of action, the development of new drugs based on IPPB, and the exploration of its potential applications in other research areas, such as immunology and infectious diseases. Additionally, the use of IPPB in combination with other compounds may enhance its efficacy and selectivity, leading to the development of more effective treatments for various diseases.
Conclusion:
In conclusion, IPPB is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. IPPB has significant potential for future research and may lead to the development of new drugs and treatments for various diseases.
Synthesemethoden
The synthesis of IPPB involves the reaction of 4-aminophenyl-1-pyrrolidinecarboxamide with isopropoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine or pyridine. The resulting product is then purified using column chromatography to obtain pure IPPB.
Wissenschaftliche Forschungsanwendungen
IPPB has been extensively studied for its potential applications in various research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, IPPB has been shown to have a modulatory effect on the dopamine system, which is involved in various neurological disorders such as Parkinson's disease and schizophrenia. In cancer research, IPPB has been found to inhibit the growth of cancer cells by targeting specific signaling pathways. In drug discovery, IPPB has been used as a lead compound for developing new drugs with improved efficacy and selectivity.
Eigenschaften
IUPAC Name |
4-propan-2-yloxy-N-(4-pyrrolidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-15(2)24-19-11-5-16(6-12-19)20(23)21-17-7-9-18(10-8-17)22-13-3-4-14-22/h5-12,15H,3-4,13-14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKVTKRDFRFAKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-{[(5,6-diphenyl-1,2,4-triazin-3-yl)imino]methyl}-2,3-dimethoxybenzoic acid](/img/structure/B5888068.png)
![1-(2-chlorophenyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5888075.png)


![(4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5888108.png)

![1-[2-(3-phenoxyphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5888123.png)
![1,3-dichloro-2-[(4-ethoxyphenoxy)methyl]benzene](/img/structure/B5888131.png)
![nicotinaldehyde [4-(3-pyridinyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5888136.png)




![N-(3-acetylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5888165.png)